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Compound of Interest

Compound Name: 4-(4-Chlorophenoxy)-1-butanol

Cat. No.: B13035084

Get Quote

A Technical Characterization Guide for Pharmaceutical Development

Executive Summary
4-(p-Chlorophenoxy)butanol (CAS: 55129-23-2) is a bifunctional organic intermediate

comprising a lipophilic p-chlorophenoxy moiety and a hydrophilic primary alcohol tail.[1] Its

thermodynamic behavior—governed by the competition between intermolecular hydrogen

bonding and π-π stacking interactions—is critical for optimizing synthesis yields, purification

(distillation/crystallization), and solid-state stability.

This guide provides a definitive framework for the thermodynamic characterization of 4-(p-

Chlorophenoxy)butanol.[1] It synthesizes available empirical data with rigorous protocols for

determining missing physicochemical parameters, ensuring a self-validating workflow for drug

development.[1]

Chemical Identity & Structural Context
Before establishing thermodynamic parameters, the structural integrity of the analyte must be

confirmed.[1] The molecule exhibits amphiphilic character, influencing its partition coefficient

and solubility profile.[1]
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Parameter Value / Description

Chemical Name 4-(4-Chlorophenoxy)-1-butanol

CAS Registry Number 55129-23-2

Molecular Formula C₁₀H₁₃ClO₂

Molecular Weight 200.66 g/mol

SMILES Clc1ccc(OCCCCO)cc1

Key Functional Groups Aryl Chloride, Ether Linkage, Primary Alcohol

Thermodynamic Baseline: Empirical vs. Predicted
Data
The following table consolidates currently accessible experimental data points with high-

confidence predictive models (Group Contribution Methods).
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Property Value Source/Method
Implications for
Processing

Boiling Point 118 °C @ 0.2 Torr Experimental [1]

High vacuum required

for distillation; thermal

instability risk at atm

pressure.[1]

Density 1.163 ± 0.06 g/cm³ Predicted [1]

denser than water;

phase separation in

aqueous extraction is

bottom-layer.[1]

pKa 15.04 ± 0.10 Predicted [1]

Non-ionizable in

physiological pH;

behaves as a neutral

solute.[1]

LogP (Octanol/Water) ~2.5 - 2.9 Estimated (Fragment)

Moderate lipophilicity;

likely permeable but

requires solubility

enhancement.[1]

Enthalpy of

Vaporization
~65-70 kJ/mol Estimated (Trouton)

High energy cost for

evaporation; suggests

strong H-bonding in

liquid phase.[1]

Analyst Note: The high boiling point at reduced pressure indicates that 4-(p-

Chlorophenoxy)butanol has a very low vapor pressure at room temperature.[1] Attempts to distill

at atmospheric pressure will likely result in decomposition (ether cleavage or dehydration)

before the boiling point is reached.[1]
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Solid-State Thermodynamics (Phase Behavior)
Understanding the solid-liquid transition is vital for crystallization processes.[1] Since specific

enthalpy of fusion (

) data is often absent in early-stage development, the following Differential Scanning
Calorimetry (DSC) protocol is the standard for generating this dataset.

Experimental Protocol: DSC Characterization
Objective: Determine Melting Point (

), Glass Transition (

), and Enthalpy of Fusion (

).[1]

Sample Prep: Weigh 2–5 mg of 4-(p-Chlorophenoxy)butanol into a hermetically sealed Tzero

aluminum pan.

Reference: Use an empty, matched Tzero pan.

Cycle:

Equilibrate at -40°C.

Ramp 10°C/min to 150°C (1st Heat) to erase thermal history.

Cool 10°C/min to -40°C (Cooling).

Ramp 10°C/min to 150°C (2nd Heat).

Analysis: Integrate the endothermic melting peak on the 2nd heat.

Onset Temperature:

(Thermodynamic Melting Point).

Peak Area: Normalized to mass (
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) =

.[1]

Thermal Stability (TGA)
Given the ether linkage, oxidative stability is a concern.[1] Thermogravimetric Analysis (TGA)

should be run from 25°C to 400°C at 10°C/min under Nitrogen.[1]

Critical Threshold:

(Temperature at 5% mass loss).[1] If

, vacuum distillation is mandatory.[1]

Solution Thermodynamics & Solubility
For drug development, the solubility parameter (

) and partition coefficient are paramount.[1]

Solubility Workflow
Solubility is not a single number but a function of temperature.[1] We utilize the Van't Hoff

equation to derive the Enthalpy of Solution (

).[1] [1]

Protocol:

Prepare saturated solutions in water, ethanol, and octanol at 25°C, 37°C, and 50°C.

Filter supernatant (0.45 µm PTFE).[1]

Quantify concentration via HPLC-UV (254 nm, targeting the chlorophenoxy chromophore).[1]

Plot

vs

.[1] The slope yields
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.[1]

Visualization: Solubility Equilibrium Pathway
The following diagram illustrates the thermodynamic equilibrium process governing the

dissolution of 4-(p-Chlorophenoxy)butanol.
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Click to download full resolution via product page

Figure 1: Thermodynamic cycle of dissolution.[1] Solubility is determined by the balance

between the energy required to break the crystal lattice (

) and the energy released by solvation (

).

Characterization Workflow Diagram
To ensure data integrity, follow this logical flow for full thermodynamic profiling.
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Sample: 4-(p-Chlorophenoxy)butanol
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Figure 2: Integrated workflow for thermodynamic profiling. Parallel tracks for Phase Behavior

and Solution Properties ensure a comprehensive dataset.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b13035084?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-1-butanol
https://webbook.nist.gov/cgi/cbook.cgi?ID=C71363&Mask=4
https://webbook.nist.gov/cgi/cbook.cgi?ID=C71363&Type=HFL
https://pubchem.ncbi.nlm.nih.gov/compound/1-Butanol
https://www.benchchem.com/product/b13035084/docs#thermodynamic-properties-of-4-p-chlorophenoxy-butanol
https://www.benchchem.com/product/b13035084/docs#thermodynamic-properties-of-4-p-chlorophenoxy-butanol
https://www.benchchem.com/product/b13035084/docs#thermodynamic-properties-of-4-p-chlorophenoxy-butanol
https://www.benchchem.com/product/b13035084/docs#thermodynamic-properties-of-4-p-chlorophenoxy-butanol
https://www.benchchem.com/product/b13035084?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13035084?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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